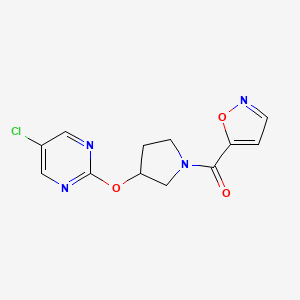
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been found to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
Gpr119 agonists, like the structurally similar compounds, have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin glp-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of gpr119 can lead to the stimulation of adenylate cyclase, increasing the production of cyclic amp, which in turn activates protein kinase a, leading to the release of insulin .
Pharmacokinetics
Compounds with similar structures have been found to have good oral bioavailability and low plasma protein binding .
Result of Action
The activation of gpr119 by similar compounds leads to an increase in insulin secretion, which can help regulate blood glucose levels .
生物活性
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a chlorinated pyrimidine moiety, suggest significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13ClN4O2, with a molecular weight of approximately 304.73 g/mol. The presence of a chloropyrimidine and isoxazole ring system is indicative of its potential interaction with various biological targets.
The biological activity of this compound can be attributed to its structural components, which are known to interact with specific biological pathways:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Anticancer Potential : The chloropyrimidine moiety has been associated with anticancer activity in other derivatives, indicating that this compound could inhibit tumor cell proliferation.
- Neuroactive Effects : Compounds containing pyrrolidine structures are often explored for their neuroactive properties, which could be relevant for treating neurological disorders.
In Vitro Studies
Recent studies have indicated that derivatives similar to this compound exhibit promising in vitro activity against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to inhibit cell migration and invasion in A431 vulvar epidermal carcinoma cells, highlighting their potential as anticancer agents .
Predictive Models
In silico studies using software like PASS (Prediction of Activity Spectra for Substances) have suggested that this compound may interact with multiple biological targets. These models predict activities based on structural similarities to known bioactive compounds, indicating potential for further exploration in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Methylphenidate | Pyrrolidine structure | CNS stimulant |
| Clonazepam | Benzodiazepine structure | Anxiolytic |
The unique combination of a chlorinated pyrimidine and isoxazole in this compound may confer distinct pharmacological properties not found in other compounds .
属性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSCMNWSQOMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














